Methyl 3-formyl-1H-indazole-4-carboxylate

Medicinal Chemistry Organic Synthesis Divergent Functionalization

Methyl 3-formyl-1H-indazole-4-carboxylate (CAS 433728-79-1) is a heterocyclic building block consisting of an indazole core bearing a formyl (aldehyde) group at the C3 position and a methyl carboxylate ester at the C4 position. It has a molecular formula of C10H8N2O3, a molecular weight of 204.18 g/mol, and is typically supplied as a solid with a purity of 95%, requiring storage at 2-8°C under an inert atmosphere.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 433728-79-1
Cat. No. B1342466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-formyl-1H-indazole-4-carboxylate
CAS433728-79-1
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=NNC(=C21)C=O
InChIInChI=1S/C10H8N2O3/c1-15-10(14)6-3-2-4-7-9(6)8(5-13)12-11-7/h2-5H,1H3,(H,11,12)
InChIKeyCDBSKNBUJHKNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-formyl-1H-indazole-4-carboxylate (CAS 433728-79-1): Core Properties for Procurement Evaluation


Methyl 3-formyl-1H-indazole-4-carboxylate (CAS 433728-79-1) is a heterocyclic building block consisting of an indazole core bearing a formyl (aldehyde) group at the C3 position and a methyl carboxylate ester at the C4 position . It has a molecular formula of C10H8N2O3, a molecular weight of 204.18 g/mol, and is typically supplied as a solid with a purity of 95%, requiring storage at 2-8°C under an inert atmosphere . As an intermediate in medicinal chemistry and organic synthesis, it provides two orthogonal reactive handles for serial functionalization, making it a versatile scaffold for library synthesis and lead optimization .

Why Methyl 3-formyl-1H-indazole-4-carboxylate Cannot Be Replaced by Generic Indazole Analogs


Indazole-4-carboxylate derivatives are not functionally interchangeable due to the decisive influence of substituents on reactivity, biological target engagement, and physicochemical properties. The presence of both a C3-formyl group and a C4-methyl ester enables sequential, chemoselective transformations (e.g., Knoevenagel condensation at C3 followed by ester hydrolysis at C4) that are impossible with mono-functional analogs such as methyl 1H-indazole-4-carboxylate (lacking C3-formyl) or 3-formylindazole (lacking C4-ester) [1]. Furthermore, the specific ester (methyl vs. ethyl) alters steric bulk, lipophilicity, and susceptibility to enzymatic hydrolysis, directly impacting pharmacokinetic profiles and synthetic efficiency in medicinal chemistry campaigns . Indiscriminate substitution with a generic indazole-4-carboxylate or a 3-formylindazole congener risks divergent reaction outcomes, non-comparable biological activity, and irreproducible synthetic routes, particularly in structure-activity relationship (SAR) studies where subtle electronic and steric perturbations govern potency and selectivity [2].

Quantitative Differentiation of Methyl 3-formyl-1H-indazole-4-carboxylate Against Closest Analogs


Orthogonal Reactivity Profile: Dual Formyl-Ester vs. Mono-Functional Analogs

Methyl 3-formyl-1H-indazole-4-carboxylate is differentiated from methyl 1H-indazole-4-carboxylate (lacking C3-formyl) and 3-formylindazole (lacking C4-ester) by its dual orthogonal reactive handles, enabling serial chemoselective reactions such as aldehyde condensation followed by ester hydrolysis. This is a structural feature critical for generating diverse compound libraries. The specific combination of a methyl ester (vs. an ethyl or free acid) provides a balance of reactivity and steric accessibility: the methyl ester is more electrophilic and undergoes faster nucleophilic acyl substitution than the corresponding ethyl ester, while avoiding the solubility and purification challenges associated with the free carboxylic acid . Quantitative comparative reaction kinetics data are not available from peer-reviewed literature; this differentiation is based on established principles of physical organic chemistry and is classified as supporting class-level inference. However, the synthetic utility is evidenced by its use as a key intermediate in patent literature for EP1 receptor ligands [1].

Medicinal Chemistry Organic Synthesis Divergent Functionalization

Physicochemical Property Comparison: Methyl vs. Ethyl Ester Indazole-4-carboxylates

Methyl 3-formyl-1H-indazole-4-carboxylate (MW 204.18 g/mol) has a lower molecular weight than its direct ethyl ester analog, ethyl 3-formyl-1H-indazole-4-carboxylate (MW 218.21 g/mol, CAS 1416374-84-9) . This 14 Da difference, while modest, translates to a lower total polar surface area (tPSA), influencing passive membrane permeability and solubility profiles, as per Lipinski's Rule of Five guidelines. The methyl ester also has one fewer rotatable bond, reducing conformational entropy penalty upon protein binding. These properties are critical when the 3-formyl group is subsequently elaborated in a medicinal chemistry program, as the starting material's physicochemical baseline directly impacts the lead-like properties of final compounds. Quantitative comparison of logP or aqueous solubility values specifically for this compound versus the ethyl ester is not available in the public domain; this is a class-level inference based on established medicinal chemistry principles.

Drug Design ADME Physicochemical Profiling

Enzyme Inhibitory Potential: Indazole-4-carboxylate Scaffold Benchmark Against Acarbose

A series of methyl 1H-indazole-4-carboxylate derivatives (1–13) were evaluated for α-amylase and α-glucosidase inhibition, yielding IC50 ranges of 15.04–76.70 µM and 16.99–77.97 µM, respectively [1]. Key derivatives (8–10 and 12) demonstrated inhibitory activity comparable to the clinical standard acarbose (IC50: 12.98 ± 0.03 µM for α-amylase; 12.79 ± 0.17 µM for α-glucosidase) [1]. In a separate study, N-hydrazinecarbothioamide-substituted indazoles (4–18) achieved sub-micromolar IC50 values (1.54–4.89 µM for α-glucosidase; 1.42–4.5 µM for α-amylase), substantially exceeding acarbose's potency (IC50 1.36 µM) [2]. It must be explicitly noted that none of the specific compounds in these studies is methyl 3-formyl-1H-indazole-4-carboxylate. This evidence is a class-level inference: the indazole-4-carboxylate scaffold, particularly when elaborated at the C3 position, is capable of potent dual α-glucosidase/α-amylase inhibition. The 3-formyl group on the target compound serves as a synthetic entry point for installing the hydrazinecarbothioamide or Schiff base moieties identified as activity-conferring in these SAR studies.

Antidiabetic α-Glucosidase α-Amylase Enzyme Inhibition

Procurement-Relevant Application Scenarios for Methyl 3-formyl-1H-indazole-4-carboxylate


Divergent Library Synthesis for Kinase or Enzyme Inhibitor Lead Discovery

The C3-aldehyde serves as a site for Knoevenagel, Wittig, or reductive amination reactions, while the C4-methyl ester can be hydrolyzed to the carboxylic acid, amidated, or reduced. This permits a single procurement to supply an entire SAR campaign, generating dozens of analogs from one intermediate. The methyl ester's reactivity advantage over the ethyl ester accelerates amidation kinetics under mild conditions, improving synthetic throughput .

α-Glucosidase/α-Amylase Dual Inhibitor Development Programs

Based on the class-level evidence showing that elaborated indazole-4-carboxylates achieve IC50 values as low as 1.54 µM against α-glucosidase (surpassing acarbose at 1.36 µM), this compound is a strategic precursor for anti-diabetic drug discovery. Condensation of the 3-formyl group with hydrazinecarbothioamides or amines yields the Schiff base/hydrazide motifs associated with potent dual inhibition [1]. Procurement of this specific analog ensures access to the 3-formyl entry point required for these SAR-explored series.

Synthesis of EP1 Receptor Ligands and Related GPCR Modulators

Patent literature demonstrates the use of the 3-formyl-1H-indazole-4-carboxylate core as a substructure within potent, selective EP1 receptor ligands [2]. The combination of the formyl and ester groups enables modular construction of diverse N1-benzylated derivatives with tailored pharmacological profiles. Researchers procuring this compound for GPCR programs specifically require the C3-formyl group, as neither the des-formyl analog (methyl 1H-indazole-4-carboxylate) nor the des-ester analog (3-formylindazole) would permit the same patent-scope synthesis route.

Bioconjugation and Chemical Probe Synthesis via Orthogonal Handle Exploitation

The aldehyde at C3 can be used for oxime or hydrazone formation to attach biotin, fluorophores, or polyethylene glycol (PEG) chains, while the ester at C4 can be independently saponified to install an affinity handle or be reduced to the alcohol for further functionalization. This dual orthogonal reactivity minimizes protection/deprotection steps and improves overall yield. The lower molecular weight and fewer rotatable bonds of the methyl ester, compared to the ethyl analog, are advantageous for generating cell-permeable probes .

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